1,2,3,4,6,7-Hexachloronaphthalene chemical properties
1,2,3,4,6,7-Hexachloronaphthalene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4,6,7-Hexachloronaphthalene (PCN 66)
Introduction
Polychlorinated naphthalenes (PCNs) are a class of 75 congeners of synthetic organochlorine compounds, recognized as persistent organic pollutants (POPs) under the Stockholm Convention due to their toxicity, persistence, and tendency to bioaccumulate.[1][2] Historically used in products like flame-retardants, insulating materials for capacitors, and as additives in oils, their production has been phased out due to significant environmental and health concerns.[2] Among these congeners, 1,2,3,4,6,7-Hexachloronaphthalene, commonly known as PCN 66, is of particular interest to the scientific community. It is frequently detected in environmental and biological samples and exhibits significant dioxin-like toxicity.[3][4] This guide provides a comprehensive technical overview of the chemical properties, synthesis, analytical methodologies, and toxicological profile of PCN 66, tailored for researchers, scientists, and professionals in drug development and environmental science.
Molecular Structure and Identification
The specific arrangement of chlorine atoms on the naphthalene backbone dictates the chemical behavior and toxicity of each PCN congener. PCN 66 is characterized by chlorine substitution at positions 1, 2, 3, 4, 6, and 7.
Caption: 2D Structure of 1,2,3,4,6,7-Hexachloronaphthalene (PCN 66).
Proper identification is critical for regulatory and research purposes. The key identifiers for PCN 66 are summarized below.
Table 1: Identification Parameters for 1,2,3,4,6,7-Hexachloronaphthalene
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | 1,2,3,4,6,7-hexachloronaphthalene | [5] |
| Common Synonym | PCN 66 | [5][6] |
| CAS Number | 103426-96-6 | [5] |
| Molecular Formula | C₁₀H₂Cl₆ | [5][7] |
| Molecular Weight | 334.84 g/mol | [7] |
| InChIKey | ZRNSVEOEIWQEMU-UHFFFAOYSA-N |[5] |
Physicochemical and Crystallographic Properties
The environmental fate and biological activity of PCN 66 are governed by its physicochemical properties. As a highly chlorinated naphthalene, it is a solid at room temperature with extremely low water solubility and high lipophilicity, indicated by its octanol-water partition coefficient.[1] These properties contribute to its persistence in sediments and bioaccumulation in the fatty tissues of organisms.[1]
Table 2: Physicochemical Properties of 1,2,3,4,6,7-Hexachloronaphthalene
| Property | Value / Description | Data Type | Source |
|---|---|---|---|
| Physical Form | White crystalline solid | Experimental (General) | [8] |
| Water Solubility | Insoluble | Experimental (General) | [8] |
| log Kow | ~7.0 | Estimated | [8] |
| Vapor Pressure | Very low | General Property | [9] |
| Kovats Retention Index | 2378 (Semi-standard non-polar) | Experimental |[5][7] |
The precise solid-state arrangement has been determined by X-ray crystallography, providing foundational data for understanding its interactions and for computational modeling.
Table 3: Crystallographic Data for 1,2,3,4,6,7-Hexachloronaphthalene
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 14.71 Å |
| b | 3.828 Å |
| c | 20.45 Å |
| β | 97.8° |
Source: Data from Jakobsson et al., 1992 as cited in PubChem.[5]
Synthesis and Formation
PCNs are not naturally occurring. Their presence in the environment stems from intentional industrial production and unintentional formation during thermal and industrial processes.[2]
Laboratory and Industrial Synthesis
The targeted synthesis of specific PCN congeners like PCN 66 is essential for creating analytical standards and conducting toxicological research. While the full detailed protocol from the primary literature requires access to specialized journals, the synthesis is documented by Jakobsson, Eriksson, and Bergman (1992).[5]
Generally, industrial production of PCN mixtures involves the direct chlorination of naphthalene at elevated temperatures in the presence of a catalyst, such as iron (III) chloride (FeCl₃) or antimony (V) chloride (SbCl₅).[2] The degree of chlorination is controlled by adjusting reaction time and conditions.
Caption: Generalized pathway for the industrial synthesis of PCNs.
Unintentional Byproduct Formation
PCN 66 is also formed unintentionally and released from various high-temperature industrial processes, such as waste incineration and metal production.[2] These thermal processes, particularly in the presence of chlorine sources and carbonaceous materials, can generate a wide range of POPs, including PCNs.
Analytical Methodologies
The accurate quantification of PCN 66 in complex matrices like soil, sediment, biota, and air is a significant analytical challenge due to its low concentrations and the presence of numerous interfering compounds. The standard approach involves solvent extraction, intensive cleanup, and high-resolution instrumental analysis.
Caption: General workflow for the analysis of PCN 66.
Experimental Protocol: GC-MS/MS Analysis of PCN 66 in Sediment
This protocol describes a representative method for determining PCN 66 concentration in a solid environmental matrix. The use of isotope-labeled internal standards is crucial for accurate quantification, compensating for losses during sample preparation and variations in instrument response.
1. Sample Preparation and Extraction:
-
Objective: To extract PCN 66 from the solid matrix into an organic solvent.
-
Procedure:
-
Homogenize and lyophilize (freeze-dry) approximately 10 g of the sediment sample.
-
Spike the sample with a known amount of an isotope-labeled internal standard (e.g., ¹³C-PCN 66).
-
Mix the spiked sample with anhydrous sodium sulfate to remove residual water.
-
Perform Soxhlet extraction for 18-24 hours using a 1:1 mixture of hexane and dichloromethane.[2] Alternatively, accelerated solvent extraction (ASE) or ultrasonic extraction may be used for higher throughput.
-
2. Extract Cleanup:
-
Objective: To remove interfering compounds (e.g., lipids, sulfur, other organic matter) from the raw extract.
-
Procedure:
-
Concentrate the raw extract to a small volume (~1-2 mL) using a rotary evaporator.
-
Apply the concentrated extract to a multi-layer silica gel column containing sequential layers of activated silica, base-modified silica, and acid-modified silica.
-
Elute the column with hexane followed by a more polar solvent mixture (e.g., hexane:dichloromethane). PCNs will typically elute in a specific fraction.
-
(Optional) If elemental sulfur is present, a copper powder treatment step may be required prior to column chromatography.
-
Carefully evaporate the final cleaned fraction to near dryness under a gentle stream of nitrogen and reconstitute in a precise volume (e.g., 50 µL) of a suitable solvent like nonane, adding a recovery standard just before analysis.
-
3. Instrumental Analysis (GC-MS/MS):
-
Objective: To separate PCN 66 from other congeners and quantify it with high selectivity and sensitivity.
-
Rationale: Gas chromatography provides separation of volatile and semi-volatile compounds.[10] A triple quadrupole mass spectrometer (MS/MS) provides superior selectivity compared to a single quadrupole by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), which significantly reduces background noise.[10][11]
-
Typical Parameters:
Parameter Setting GC System Agilent, Thermo Scientific, or equivalent Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm) Injector PTV or Split/Splitless, 280°C Carrier Gas Helium, constant flow (~1.2 mL/min) Oven Program Initial 100°C (hold 2 min), ramp 20°C/min to 200°C, ramp 5°C/min to 300°C (hold 10 min) MS System Triple Quadrupole Mass Spectrometer Ionization Electron Ionization (EI), 70 eV Acquisition Mode Selected Reaction Monitoring (SRM) | SRM Transitions | Monitor at least two specific precursor-to-product ion transitions for both native PCN 66 and its ¹³C-labeled internal standard. |
Toxicology and Biological Fate
PCN 66 is among the most toxic PCN congeners, exerting its effects primarily through activation of the Aryl Hydrocarbon Receptor (AhR).[8][12] This mechanism is shared with other dioxin-like compounds, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
Mechanism of Action: AhR Signaling Pathway
The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (HSP90).[13][14]
-
Ligand Binding: Lipophilic PCN 66 diffuses across the cell membrane and binds to the ligand-binding pocket of the AhR.
-
Nuclear Translocation: Ligand binding induces a conformational change, exposing a nuclear localization signal. The AhR-ligand complex translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[14]
-
Gene Transcription: The AHR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[14] This binding recruits co-activators and the transcriptional machinery, initiating the transcription of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1A2.[12][14]
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Toxicokinetics and Toxicological Effects
-
Persistence and Bioaccumulation: Due to its lipophilicity and resistance to metabolic degradation, PCN 66 is highly persistent. In rats, its half-life is estimated to be 26 days in the liver and 41 days in adipose tissue.[8] In humans, the half-life of hexachloronaphthalenes is estimated to be much longer, on the order of 1.5 to 2.4 years.[8]
-
Dioxin-Like Toxicity: The induction of CYP enzymes and other downstream effects lead to a toxicological profile similar to TCDD. A study in female rats established a Toxic Equivalency Factor (TEF) range for PCN 66 of 0.0015–0.0072 relative to TCDD, confirming its significant dioxin-like potency.[4][12] Key toxicological effects observed in animal studies include hepatotoxicity (liver damage) and thymic atrophy, which is a hallmark of immunotoxicity.[12]
Conclusion
1,2,3,4,6,7-Hexachloronaphthalene is a chemically stable, persistent, and toxicologically significant member of the PCN family. Its strong affinity for the Aryl Hydrocarbon Receptor drives a potent dioxin-like toxicity profile, making it a priority analyte in environmental monitoring and human health risk assessment. Understanding its fundamental chemical properties, formation pathways, and analytical behavior is crucial for researchers working to characterize its environmental impact and for regulatory bodies tasked with protecting public health. The advanced analytical methods outlined here, particularly GC-MS/MS with isotope dilution, are essential tools for achieving the low detection limits required to assess exposure and enforce regulations concerning this hazardous compound.
References
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